4-Cyclopropyl-1H-imidazole-2-carbaldehyde
Overview
Description
4-Cyclopropyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a cyclopropyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-1H-imidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by oxidation to introduce the aldehyde group .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropyl-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products:
Oxidation: 4-Cyclopropyl-1H-imidazole-2-carboxylic acid.
Reduction: 4-Cyclopropyl-1H-imidazole-2-methanol.
Substitution: Various N-substituted imidazole derivatives.
Scientific Research Applications
4-Cyclopropyl-1H-imidazole-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of functional materials, such as dyes and sensors
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1H-imidazole-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. The cyclopropyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
2-Imidazolecarboxaldehyde: Another imidazole derivative with an aldehyde group at the 2-position.
4-Imidazolecarboxaldehyde: Similar structure but lacks the cyclopropyl group.
1H-Imidazole-2-carbaldehyde: Features an aldehyde group at the 2-position but without the cyclopropyl substitution.
Uniqueness: 4-Cyclopropyl-1H-imidazole-2-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for designing novel compounds with enhanced biological activity and specificity.
Properties
IUPAC Name |
5-cyclopropyl-1H-imidazole-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-4-7-8-3-6(9-7)5-1-2-5/h3-5H,1-2H2,(H,8,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POERCHPFTFRVIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(N2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379179-90-4 | |
Record name | 4-cyclopropyl-1H-imidazole-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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